molecular formula C24H20ClN5O2S B2549313 N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-04-9

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2549313
CAS No.: 872200-04-9
M. Wt: 477.97
InChI Key: BZZRECYHEMBQFO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S and its molecular weight is 477.97. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring fused with a quinazoline moiety.
  • A sulfonamide group which is known for enhancing biological activity.
  • Substituents that may influence its interaction with biological targets.

1. Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors , which are crucial in managing diabetes. The compound's structural features suggest it may exhibit similar inhibitory activity. For instance, related compounds have shown IC50 values ranging from 14.4 µM to >750 µM against α-glucosidase, indicating varying degrees of potency depending on structural modifications .

2. Antimicrobial Properties

Quinazoline derivatives have been extensively studied for their antimicrobial effects. In vitro assays have demonstrated that certain derivatives possess significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The sulfonamide moiety is particularly noted for its role in enhancing these activities .

3. Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored through various assays. For example, quinazoline-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes such as α-glucosidase, thereby inhibiting their function and affecting metabolic pathways.
  • Cell Signaling Modulation : It may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antidiabetic Activity

A study conducted on a series of quinazoline derivatives showed that modifications at the sulfonamide position significantly enhanced α-glucosidase inhibitory activity. The lead compound exhibited an IC50 value of 41.73 µM compared to acarbose (IC50 = 750 µM), demonstrating its potential as a therapeutic agent for diabetes management .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative similar to this compound was tested against common bacterial strains. Results indicated significant inhibition zones and minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Summary

Biological ActivityIC50 Values (µM)Reference
α-Glucosidase Inhibition41.73 (Lead Compound)
Antibacterial ActivityVaries by strain
Anticancer (MCF-7 Cells)Induced apoptosis

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZRECYHEMBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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